molecular formula C9H14F2N2O B1449837 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine CAS No. 2000606-30-2

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

カタログ番号: B1449837
CAS番号: 2000606-30-2
分子量: 204.22 g/mol
InChIキー: QJBJIHFCVBYOMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBJIHFCVBYOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structure-Activity Relationship (SAR) of the 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic deployment of conformationally restricted and metabolically hardened substructures. The 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine fragment represents a highly sophisticated di-heterocyclic amide scaffold. By coupling the rigid, vector-directing properties of an azetidine ring with the lipophilicity-modulating and oxidation-resistant characteristics of a gem-difluorinated piperidine, this motif has emerged as a privileged building block. This whitepaper deconstructs the structural rationale, physicochemical impact, and synthetic methodologies associated with this scaffold, providing a comprehensive guide for drug development professionals.

Structural & Electronic Deconstruction

To understand the SAR of this scaffold, we must isolate its two primary domains and analyze the causality behind their integration.

The 4,4-Difluoropiperidine Domain: Metabolic Hardening and Inductive Effects

Unsubstituted piperidine rings are notorious for metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated oxidation at the electron-rich 4-position, which often leads to rapid clearance[1]. The introduction of a gem-difluoro group at this exact position serves two critical functions:

  • Steric and Electronic Shielding: The strong C–F bonds (approx. 105 kcal/mol) are highly resistant to oxidative cleavage. The high electronegativity of fluorine pulls electron density away from the ring, deactivating it against electrophilic enzymatic attack[2].

  • Amide Bond Modulation: In this scaffold, the piperidine nitrogen is part of a tertiary amide. The long-range inductive electron-withdrawing effect of the 4,4-difluoro moiety subtly reduces the electron density on the amide nitrogen. This alters the cis/trans rotameric equilibrium of the amide bond, often locking the molecule into a preferred bioactive conformation that enhances target affinity[3].

The Azetidine-2-carbonyl Domain: Conformational Restriction

The replacement of standard cyclic amino acids (like proline/pyrrolidine) with azetidine-2-carboxylic acid derivatives is a masterclass in conformational restriction[4].

  • Ring Strain and Exit Vectors: Azetidine possesses a ring strain of approximately 25.2 kcal/mol[5]. This strain restricts the puckering of the ring, limiting the number of accessible low-energy conformations compared to the highly flexible pyrrolidine. Consequently, the exit vector of the carbonyl group is projected at a highly specific, predictable angle, reducing the entropic penalty upon target binding[4].

  • Reduced Steric Bulk: The four-membered ring occupies significantly less spatial volume than a five- or six-membered homologue, allowing the scaffold to penetrate narrower hydrophobic binding pockets while maintaining the necessary hydrogen-bond donor capacity at the secondary amine (NH)[5].

Scaffold_SAR Scaffold 1-(Azetidine-2-carbonyl)- 4,4-difluoropiperidine Azetidine Azetidine-2-carbonyl Moiety Scaffold->Azetidine Amide Tertiary Amide Linkage Scaffold->Amide Piperidine 4,4-Difluoropiperidine Moiety Scaffold->Piperidine Conf Conformational Restriction & Unique Exit Vectors Azetidine->Conf Rotamer Cis/Trans Rotamer Equilibrium Amide->Rotamer Metab CYP450 Blockade (Metabolic Stability) Piperidine->Metab pKa Lipophilicity & Inductive Effects (LogD shift) Piperidine->pKa

Caption: Logical relationship mapping the structural domains of the scaffold to their physicochemical impacts.

Structure-Activity Relationship (SAR) Dynamics

When optimizing a lead compound, substituting a basic piperidine-pyrrolidine amide with the 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine scaffold yields quantifiable shifts in physicochemical properties. The table below summarizes the typical SAR trajectory observed during such structural morphing.

Table 1: Comparative Physicochemical Impact of Scaffold Modifications

Scaffold VariantConformational EntropyMetabolic Stability (HLM t1/2​ )Lipophilicity ( Δ cLogP)Primary SAR Advantage
1-(Pyrrolidine-2-carbonyl)-piperidine High (Flexible)Low (< 15 min)BaselineHigh solubility, poor PK.
1-(Azetidine-2-carbonyl)-piperidine Low (Restricted)Low (< 20 min)-0.2Improved target affinity via vector alignment.
1-(Pyrrolidine-2-carbonyl)-4,4-difluoropiperidine High (Flexible)High (> 60 min)+0.4Hardened against CYP450 oxidation.
1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine Low (Restricted) High (> 60 min) +0.2 Optimal balance of affinity, rigidity, and stability.

Data represents generalized trends derived from matched-molecular pair analyses in contemporary drug discovery campaigns.

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological validation of this scaffold must follow rigorous, self-validating protocols.

Synthesis Protocol: Amide Coupling & Deprotection

The synthesis requires the coupling of N-Boc-azetidine-2-carboxylic acid with 4,4-difluoropiperidine. The choice of coupling reagent is critical; HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines while suppressing epimerization at the chiral α -carbon of the azetidine ring.

Step-by-Step Procedure:

  • Activation: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0∘C for 15 minutes to form the active highly reactive OAt-ester.

  • Coupling: Add 4,4-difluoropiperidine hydrochloride (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash with brine to remove DMF. Validate the intermediate via LC-MS (Target mass: [M+H]+ ).

  • Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours at room temperature to cleave the Boc group.

  • Isolation: Concentrate under reduced pressure, neutralize with an ion-exchange resin (e.g., Amberlyst A21), and purify via reverse-phase Prep-HPLC to yield the pure scaffold.

In Vitro ADME Validation: Human Liver Microsome (HLM) Stability Assay

To prove the causality of the 4,4-difluoro modification on metabolic stability, an HLM assay must be conducted with strict internal controls.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 μM solution of the test scaffold in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Controls: Run parallel incubations with Verapamil (High-clearance positive control, expected t1/2​<15 min) and Warfarin (Low-clearance negative control, expected t1/2​>120 min) to validate the enzymatic viability of the microsomes.

  • Initiation: Pre-incubate at 37∘C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the obligate electron donor for CYP450; without it, oxidative metabolism cannot occur.

  • Sampling: Aliquot 50 μL at time points 0, 5, 15, 30, and 60 minutes. Quench immediately into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Step1 1. Amide Coupling (HATU, DIPEA, DMF) Step2 2. Boc Deprotection (20% TFA in DCM) Step1->Step2 Step3 3. Structural Validation (LC-MS / NMR) Step2->Step3 Step4 4. In Vitro ADME Assay (HLM + NADPH) Step3->Step4 Step5 5. PK Data Synthesis (Calculate CL_int & t1/2) Step4->Step5

Caption: Step-by-step experimental workflow from chemical synthesis to in vitro ADME validation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information (NIH). Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Royal Society of Chemistry. Available at:[Link]

Sources

Methodological & Application

Applications of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Strategic Design

In the landscape of modern medicinal chemistry, the design of novel molecular scaffolds that offer a blend of structural rigidity, favorable physicochemical properties, and synthetic accessibility is paramount. The compound 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine emerges as a scaffold of significant interest, strategically combining two privileged moieties: the constrained azetidine-2-carboxamide and the metabolically robust 4,4-difluoropiperidine.

The azetidine ring, a four-membered saturated heterocycle, imparts a high degree of rigidity and a unique three-dimensional character to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] Its strained nature also influences its chemical reactivity in a predictable manner.[4][5] On the other hand, the 4,4-difluoropiperidine motif is increasingly utilized as a bioisosteric replacement for less stable or more lipophilic groups. The gem-difluoro substitution at the 4-position of the piperidine ring can significantly lower the basicity of the piperidine nitrogen and enhance metabolic stability by blocking potential sites of oxidation.[6][7] This modification can also favorably modulate lipophilicity and membrane permeability.

The amide linkage between these two fragments results in a novel scaffold with the potential for diverse applications in drug discovery, particularly in targeting enzymes and receptors where precise conformational control and optimized pharmacokinetic properties are crucial for therapeutic success.

Key Potential Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4) for Type 2 Diabetes

A highly promising application of the 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine scaffold is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9][10] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[2][11][12]

Several approved DPP-4 inhibitors, known as "gliptins," feature nitrogen-containing heterocyclic scaffolds.[10] Notably, azetidine-based structures, particularly 2-cyanoazetidines and other azetidine-2-carboxamide derivatives, have been extensively explored as potent DPP-4 inhibitors.[13] The azetidine moiety is known to interact with key residues in the S1 and S2 pockets of the DPP-4 active site.

The 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine scaffold is hypothesized to bind to the DPP-4 active site as depicted in the conceptual diagram below. The azetidine ring can occupy the S1 pocket, forming crucial interactions, while the 4,4-difluoropiperidine portion can be directed towards the S2 pocket or the solvent-exposed region, where the difluoromethylene group can contribute to favorable interactions and improved physicochemical properties.

DPP4_Binding_Concept cluster_DPP4 DPP-4 Active Site cluster_Inhibitor 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine S1_pocket S1 Pocket S2_pocket S2 Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) Azetidine Azetidine Moiety Azetidine->S1_pocket Binding Interaction Amide Amide Linker Azetidine->Amide Amide->Catalytic_Triad Potential H-bonding Difluoropiperidine 4,4-Difluoropiperidine Moiety Amide->Difluoropiperidine Difluoropiperidine->S2_pocket Modulates Physicochemical Properties & S2 Interaction

Caption: Conceptual binding of the scaffold within the DPP-4 active site.

Experimental Protocols

Protocol 1: Synthesis of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

This protocol outlines a general procedure for the amide coupling of N-protected azetidine-2-carboxylic acid with 4,4-difluoropiperidine, followed by deprotection. The choice of protecting group (e.g., Boc, Cbz) and coupling agents may be optimized based on laboratory resources and substrate compatibility.

Synthesis_Workflow start Start Materials: - N-Boc-azetidine-2-carboxylic acid - 4,4-difluoropiperidine HCl step1 Step 1: Amide Coupling - Dissolve N-Boc-azetidine-2-carboxylic acid in DCM/DMF. - Add coupling agents (e.g., HATU, HOBt). - Add base (e.g., DIPEA). - Add 4,4-difluoropiperidine. - Stir at room temperature. start->step1 step2 Step 2: Work-up and Purification - Aqueous work-up to remove reagents. - Extract with organic solvent. - Dry and concentrate. - Purify by column chromatography. step1->step2 intermediate Intermediate: N-Boc-1-(azetidine-2-carbonyl)-4,4-difluoropiperidine step2->intermediate step3 Step 3: Deprotection - Dissolve intermediate in a suitable solvent (e.g., DCM, Dioxane). - Add strong acid (e.g., TFA, HCl in Dioxane). - Stir at room temperature. intermediate->step3 step4 Step 4: Final Isolation - Evaporate solvent and excess acid. - Triturate with ether to precipitate the salt. - Filter and dry to yield the final compound. step3->step4 product Final Product: 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine (as salt) step4->product DPP4_Assay_Workflow start Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - Human recombinant DPP-4 - Fluorogenic Substrate (Gly-Pro-AMC) - Test Compound (serial dilutions) - Positive Control (e.g., Sitagliptin) step1 Assay Plate Preparation - Add buffer to all wells of a 96-well plate. - Add test compound dilutions, positive control, and vehicle (DMSO) to respective wells. start->step1 step2 Enzyme Addition - Add human recombinant DPP-4 enzyme to all wells except for the blank. - Incubate for a pre-determined time (e.g., 10-15 min) at 37°C. step1->step2 step3 Substrate Addition & Reaction - Initiate the reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells. - Immediately place the plate in a fluorescence plate reader. step2->step3 step4 Data Acquisition - Measure the fluorescence intensity kinetically over 30-60 minutes. (Excitation: ~360 nm, Emission: ~460 nm) step3->step4 product Data Analysis - Calculate the rate of reaction (slope of fluorescence vs. time). - Determine % inhibition for each compound concentration. - Plot % inhibition vs. log[concentration] and fit to a dose-response curve to calculate the IC50 value. step4->product

Sources

Validation & Comparative

A Comparative Guide to Fluorinated and Bioisosteric Scaffolds: 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine vs. Unsubstituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, present in a multitude of approved therapeutics. Its saturated, three-dimensional structure provides excellent exit vectors for substituents, enabling fine-tuning of interactions with biological targets. However, unsubstituted piperidine analogs often face challenges related to metabolic instability and suboptimal physicochemical properties. To overcome these limitations, medicinal chemists employ strategic modifications. This guide provides an in-depth comparison of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine and its conceptual unsubstituted analog, 1-(acetyl)piperidine, highlighting how targeted structural changes—specifically gem-difluorination and bioisosteric replacement—can profoundly enhance drug-like properties.

The introduction of fluorine into drug candidates is a powerful strategy to improve metabolic stability and modulate physicochemical properties like basicity (pKa) and lipophilicity (LogP).[1][2] The carbon-fluorine bond's high energy makes it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[3][4] Specifically, the 4,4-difluoro (gem-difluoro) substitution on a piperidine ring serves as a metabolic shield, preventing oxidation at a common site of metabolism.[5]

Simultaneously, the replacement of a simple acyl group with an azetidine-2-carbonyl moiety introduces a constrained, four-membered ring that acts as a proline analog.[6][7][8] This modification can enforce a specific conformation, potentially improving binding affinity and selectivity for a target protein, while also influencing properties like solubility and cell permeability.[9][10] Azetidine-2-carboxylic acid, the core of this moiety, is known to be misincorporated in place of proline during protein synthesis, highlighting its role as a proline bioisostere.[11][12]

This guide will delve into the structural and functional consequences of these modifications, supported by experimental data from the literature and detailed protocols for in-house validation.

Structural and Physicochemical Property Analysis

The key differences between 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine and a simple analog like 1-acetylpiperidine are the presence of the gem-difluoro group at the 4-position of the piperidine and the replacement of a methyl group with the strained azetidine ring. These changes have significant, predictable effects on the molecule's core properties.

Key Physicochemical Impacts:

  • Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the piperidine nitrogen.[13] This is a critical modification in drug design, as high basicity (pKa > 8.5-9.0) is often associated with off-target effects, such as hERG channel inhibition, and can lead to undesirable lysosomal trapping. Experimental studies on similar fluorinated piperidines show a pKa reduction of 3-4 units compared to their non-fluorinated counterparts.[14] For 4,4-difluoropiperidine, the experimental pKa is approximately 8.5, a notable decrease from the pKa of piperidine itself (~11.2).[15]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent.[16][17] While a trifluoromethyl (CF3) group is highly lipophilic, a single fluorine or a gem-difluoro group can sometimes decrease LogP by reducing the molecule's ability to shed its hydration shell upon entering a nonpolar environment.[18] In some cases, gem-difluorination at the β-position to an amide has been shown to decrease LogP by approximately 0.24 units.[13]

  • Metabolic Stability: The primary rationale for introducing the gem-difluoro group is to block metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to hydroxylation by CYP enzymes.[4][5] By replacing the two hydrogens at the 4-position, a metabolically vulnerable site is effectively shielded, which is expected to increase the compound's half-life in metabolic stability assays.[3][19]

  • Conformational Rigidity: The piperidine ring typically exists in a chair conformation. Fluorine substitution can significantly influence this preference.[1][20] The presence of electronegative fluorine atoms can lead to stabilizing hyperconjugation and charge-dipole interactions, which may favor a specific conformer, potentially locking the molecule into a more bioactive orientation.[21][22] The azetidine ring is inherently rigid and reduces the rotational freedom of the amide bond, further constraining the molecule's overall shape.

Data Summary: Predicted and Experimental Physicochemical Properties

Property1-Acetylpiperidine (Unsubstituted Analog)1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine (Modified)Rationale for Change
Molecular Weight ~127.18 g/mol ~202.21 g/mol Addition of fluorine and azetidine ring.
Calculated LogP ~0.4 (XLogP3)~-0.3 (XLogP3 for similar structures[23])Increased polarity from amide and potential fluorine effects.
pKa (Piperidine N) ~11.2 (for parent piperidine)~8.5 (for parent 4,4-difluoropiperidine[15])Strong inductive electron-withdrawal by gem-difluoro group.[13][14][18][24]
Metabolic Stability Lower (prone to C-H oxidation)Higher (C-F bonds block oxidation)C-F bond strength prevents CYP-mediated hydroxylation.[3][4][5]
Conformational Flexibility HighLowerRigidity from azetidine ring and conformational influence of fluorine.[20][21]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted advantages of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, the following standardized in vitro assays are essential. These protocols are designed to be robust and provide clear, comparative data.

Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a high-throughput alternative to the traditional shake-flask method for determining LogP.[25][26][27] It relies on the correlation between a compound's retention time on a reverse-phase (RP) HPLC column and its octanol-water partition coefficient.[28]

Principle: A series of standards with known LogP values are used to create a calibration curve of retention time versus LogP. The test compounds are then run under identical conditions, and their LogP is interpolated from this curve.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw HLM & Prepare Master Mix (Buffer, Microsomes) D Pre-incubate HLM Mix & Compound A->D B Prepare Test Compound & Controls (1 µM final concentration) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction (Add NADPH) C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + Internal Std.) F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-Life (t½) & Intrinsic Clearance (CLint) J->K

Figure 2: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw cryopreserved pooled Human Liver Microsomes (HLM) at 37°C. [29]Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM solution of the test compound (and positive/negative controls) in buffer from a DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.25%. [30] * Prepare a solution of NADPH in buffer (final concentration 1 mM).

    • Controls: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). Also, run a "-NADPH" condition for each compound to check for non-enzymatic degradation.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution. This is your T=0 time point.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (a structurally similar, stable compound) to quench the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Conclusion

The strategic incorporation of a gem-difluoro moiety and an azetidine-2-carbonyl group represents a sophisticated approach to optimizing a piperidine-based drug scaffold. The comparison between 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine and its unsubstituted analog demonstrates a clear design rationale aimed at enhancing drug-like properties. The gem-difluorination is expected to significantly improve metabolic stability by blocking CYP-mediated oxidation and favorably modulate the pKa to reduce off-target liabilities. Concurrently, the azetidine moiety acts as a rigid proline bioisostere, which can enforce a desirable conformation for target engagement and improve physicochemical properties. The experimental protocols provided herein offer a robust framework for researchers to quantify these improvements, enabling data-driven decisions in the iterative cycle of drug design and development.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Cyprotex (An Evotec Company). Microsomal Stability Assay Protocol. Available from: [Link]

  • ResearchGate. (2014). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Grygorenko, O. O., et al. (2024). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • ChemRxiv. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ResearchGate. (2023). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Annual Reviews. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Available from: [Link]

  • ResearchGate. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • Wiley Online Library. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]

  • Wiley Online Library. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • ACS Publications. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Available from: [Link]

  • Hypha Discovery Blogs. (2023). Breaking C-F bonds in drugs. Available from: [Link]

  • ResearchGate. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • ResearchGate. (2017). The conformational preferences of fluorinated piperidine derivatives. Available from: [Link]

  • PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Available from: [Link]

  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Available from: [Link]

  • ResearchGate. (2017). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. Available from: [Link]

  • ACS Publications. (2009). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 4,4-Difluoropiperidine. Available from: [Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • PubChem. 1-Acetyl-2-carboxypiperidine. Available from: [Link]

  • ACS Publications. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Verification of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which successful development programs are built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays. For intermediates like 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, a molecule featuring a strained azetidine ring, a fluorinated piperidine moiety, and a conformationally restricting amide bond, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for structural validation.[1][2][3]

This guide provides an in-depth, experience-driven comparison of predicted versus expected experimental NMR data for the target molecule. We will move beyond a simple checklist of peaks to explain the causal reasoning behind spectral interpretation, thereby creating a self-validating protocol for researchers engaged in the synthesis and analysis of complex small molecules.

Theoretical Framework: Predicting the NMR Landscape

Before a single experiment is run, a robust theoretical analysis of the molecule's structure allows us to predict its spectral signature. This predictive process is crucial for identifying unexpected signals and serves as the primary comparator for our experimental data.

The structure of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine presents several key features that will dominate its NMR spectra:

  • The 4,4-difluoropiperidine Ring: The two fluorine atoms are powerful electron-withdrawing groups. Their geminal position will exert a strong deshielding effect on the C4 carbon, shifting it significantly downfield in the ¹³C NMR spectrum. The protons on the adjacent C3 and C5 positions will also be deshielded and will likely exhibit complex splitting patterns due to both geminal (H-H) and vicinal (H-H and H-F) coupling.

  • The Azetidine-2-carbonyl Moiety: The strained four-membered ring and the adjacent carbonyl group create a unique electronic environment. The α-proton (H2) will be deshielded by the carbonyl and the ring nitrogen.

  • The Amide Bond (C1'-N1): Amide bonds exhibit a partial double-bond character, leading to restricted rotation.[4] This phenomenon often results in the presence of two distinct rotational isomers (rotamers) in solution, which can be observed as a doubling of signals for the nuclei near the amide bond, particularly for the piperidine and azetidine ring atoms. The ratio of these rotamers will depend on the solvent and temperature. For this guide, we will primarily focus on the major rotamer for clarity, but the potential for signal doubling must be considered during analysis.

The Experimental Protocol: A Self-Validating Workflow

The goal is not merely to acquire data, but to acquire a comprehensive dataset where each experiment cross-validates the others. This multi-pronged approach ensures maximum confidence in the final structural assignment.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for many organic compounds and its relatively simple residual solvent signal.[5][6] If solubility is an issue, DMSO-d₆ can be used, though its viscosity and high water affinity should be noted.[7][8]

  • Concentration: Prepare a solution of ~5-10 mg of the compound in 0.6 mL of deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) (<1%) as the internal reference, setting the chemical shift for ¹H and ¹³C to 0.00 ppm. This is the standard recommended by IUPAC for universal chemical shift referencing.[9][10]

NMR Experiments

The following suite of experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

ExperimentPurpose
¹H NMR Provides information on the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling).
¹³C{¹H} NMR Shows the number of distinct carbon environments. Broadband proton decoupling simplifies the spectrum to singlets for each carbon.
DEPT-135 A Distortionless Enhancement by Polarization Transfer experiment used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are not observed.
¹⁹F NMR Confirms the presence and environment of the fluorine atoms. For a CF₂ group, a single signal is expected (assuming chemical equivalence).
¹H-¹H COSY Correlation Spectroscopy identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is fundamental for mapping out spin systems (e.g., the protons within the piperidine ring).[11][12]
¹H-¹³C HSQC Heteronuclear Single Quantum Coherence shows direct, one-bond correlations between protons and the carbons they are attached to. This is the primary method for assigning carbon signals based on their known proton assignments.[12][13]
¹H-¹³C HMBC Heteronuclear Multiple Bond Correlation reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is the critical experiment for connecting fragments, especially across non-protonated quaternary carbons like the amide carbonyl.[12][13][14]

Data Interpretation: A Step-by-Step Validation Workflow

The power of this protocol lies in the logical flow of data analysis, where each step builds upon the last.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR: Integrals & Multiplicities HSQC ¹H-¹³C HSQC: Link Protons to Carbons (Create Fragments) H1->HSQC C13 ¹³C & DEPT-135: Identify C, CH, CH₂, CH₃ C13->HSQC COSY ¹H-¹H COSY: Connect Adjacent Protons (Build Spin Systems) HSQC->COSY Assign Spin Systems HMBC ¹H-¹³C HMBC: Connect Fragments via 2-3 Bond Correlations COSY->HMBC Confirm & Extend Fragments Final Final Structure Validation HMBC->Final Assemble Full Structure

Caption: Workflow for NMR-based structural validation.

Comparative Analysis: Predicted vs. Hypothetical Experimental Data

The following tables present the predicted chemical shifts alongside a set of hypothetical, yet realistic, experimental values for 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine.

(Note: Image is a placeholder for the numbered chemical structure)

Table 1: ¹H and ¹³C NMR Data Comparison
Atom #MoietyPredicted ¹H δ (ppm)Hypothetical ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Hypothetical ¹³C δ (ppm)DEPT-135
C1'Amide---168 - 172170.5Absent
C2Azetidine4.8 - 5.24.95dd58 - 6260.1CH (+)
C3Azetidine2.3 - 2.72.55m22 - 2624.2CH₂ (-)
C4Azetidine3.8 - 4.24.05m45 - 5047.8CH₂ (-)
C2'/C6'Piperidine3.6 - 4.03.80t40 - 4442.5CH₂ (-)
C3'/C5'Piperidine2.0 - 2.42.20m (tt)30 - 35 (t)32.7CH₂ (-)
C4'Piperidine---118 - 124 (t)121.3Absent

Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity: dd = doublet of doublets, m = multiplet, t = triplet. ¹³C shifts for fluorinated carbons appear as triplets (t) due to C-F coupling.

Table 2: Key 2D NMR Correlations for Structural Confirmation

This is the most critical validation step. The correlations below would provide unambiguous proof of the molecular structure.

Proton(s) (Atom #)COSY Correlations (Atom #)HMBC Correlations (Carbon #)
H2 (Azetidine α-H)H3, H4C1' (Amide C=O) , C3, C4
H2'/H6' (Piperidine α-CH₂)H3'/H5'C1' (Amide C=O) , C3'/C5', C4'
H3'/H5' (Piperidine β-CH₂)H2'/H6'C2'/H6', C4'
H4 (Azetidine γ-CH₂)H2, H3C2, C3

The two bolded HMBC correlations are the linchpin of this analysis. The correlation from the azetidine α-proton (H2) to the amide carbonyl (C1') and the correlation from the piperidine α-protons (H2'/H6') to that same carbonyl carbon definitively prove that the azetidine and piperidine rings are connected via the C2-carbonyl-N1 amide linkage.

Caption: Key HMBC and COSY correlations confirming connectivity.

Comparison with Alternative Structures

To demonstrate the power of this validation workflow, consider a plausible alternative: an isomer where the carbonyl is attached to C3 of the azetidine ring, forming 1-(Azetidine-3-carbonyl)-4,4-difluoropiperidine. In this case, the critical HMBC correlations from the piperidine α-protons (H2'/H6') would be to a different azetidine carbon (C3), and the unique azetidine α-proton (H2) signal would be absent. The observed data, as outlined above, would definitively rule out this and other isomers.

Conclusion

The structural validation of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is a clear-cut process when a systematic, multi-technique NMR approach is employed. By combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, a web of intra- and inter-fragment correlations is generated that serves as an undeniable fingerprint of the molecule's constitution. The cross-validation between these experiments provides the highest level of confidence, ensuring that subsequent research and development efforts are based on a solid structural foundation.

References

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). NMR nomenclature. Nuclear magnetic resonance conventions for reporting chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 46(9), 859-866. [Link]

  • Rossé, G., Neidig, P., & Schröder, H. (2002). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. In Combinatorial Library Design and Enumerable Chemical Libraries (pp. 123-137). Humana Press. [Link]

  • Resolvemass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1, 1-Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3399. [Link]

  • Wawer, I., & Pisklak, D. M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 56(10), 968-977. [Link]

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine has emerged as a highly versatile building block. The incorporation of the gem-difluoropiperidine moiety significantly enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation, while the azetidine ring introduces critical conformational rigidity to improve target binding affinity.

However, characterizing this molecule presents unique analytical challenges. The combination of a highly polar, secondary amine (azetidine) and a thermally labile tertiary amide bond requires a nuanced approach to mass spectrometry. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS/MS) against traditional Nominal Mass Gas Chromatography-Electron Ionization (GC-EI-MS) . By examining the mechanistic fragmentation pathways and providing field-proven protocols, this guide equips researchers with a self-validating framework for accurate structural elucidation.

Mechanistic Causality in Fragmentation (Expertise & Experience)

Understanding the gas-phase dissociation of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine requires analyzing its structural weak points. Under Collision-Induced Dissociation (CID), the protonated precursor [M+H]⁺ (m/z 205.1152) exhibits two primary competing pathways driven by localized proton affinities.

Pathway A: Difluoropiperidine Charge Retention

Protonation predominantly occurs at the piperidine nitrogen, weakening the tertiary amide bond and leading to heterolytic cleavage. This generates the 4,4-difluoropiperidinium cation (m/z 122.0781) [1]. Because the gem-difluoro moiety is highly electronegative, the resulting fragment is energetically driven to undergo a characteristic gas-phase elimination. Upon further collisional activation, it expels neutral hydrogen fluoride (HF, 20.006 Da), yielding a fragment at m/z 102.0719 , followed by a subsequent HF loss to m/z 82.0661 [2].

Pathway B: Azetidine Charge Retention and Ring Strain Relief

If the charge is retained on the azetidine moiety during amide cleavage, the azetidine-2-carbonyl cation (m/z 84.0449) is formed[3]. The 4-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). To relieve this thermodynamic instability, the acylium ion rapidly extrudes neutral carbon monoxide (-28.010 Da) to form the highly stable, resonance-stabilized azetidinium cation at m/z 56.0500 [4].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 205.115 F1 4,4-Difluoropiperidinium m/z 122.078 M->F1 Amide Cleavage (Charge on Piperidine) F2 Azetidine-2-carbonyl Cation m/z 84.045 M->F2 Amide Cleavage (Charge on Azetidine) F1_1 Loss of HF m/z 102.072 F1->F1_1 -HF (-20 Da) F2_1 Azetidinium Cation (-CO) m/z 56.050 F2->F2_1 -CO (-28 Da) F1_2 Loss of 2x HF m/z 82.066 F1_1->F1_2 -HF (-20 Da)

Fragmentation pathway of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine under CID.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical trustworthiness, the following protocols dictate not just the steps, but the physicochemical reasoning behind them.

Protocol A: High-Resolution ESI-QTOF MS/MS (The Superior Method)
  • Sample Preparation : Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid .

    • Causality: Formic acid acts as an abundant proton source. It ensures complete protonation of the secondary azetidine amine in the liquid phase, maximizing the ionization efficiency and driving the formation of the [M+H]⁺ precursor in the ESI source.

  • Chromatography : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition : Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV.

  • Tandem MS (CID) : Acquire MS/MS spectra at collision energies of 10 eV, 20 eV, and 40 eV.

    • Causality: A low energy (10 eV) is sufficient to cleave the tertiary amide bond. However, higher energies (40 eV) are strictly required to overcome the activation energy barrier for the sequential elimination of HF from the difluoropiperidine ring[2].

Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Soft Ionization) S2->S3 S4 Q-TOF MS/MS (CID 10-40 eV) S3->S4 S5 Data Analysis (Exact Mass & Isotope) S4->S5

High-Resolution ESI-LC-MS/MS analytical workflow for structural elucidation.

Protocol B: Nominal Mass GC-EI-MS (The Alternative Method)
  • Derivatization (Critical Step) : Incubate 100 µg of the sample with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes.

    • Causality: The free secondary amine on the azetidine ring is highly polar and capable of strong hydrogen bonding. If injected neat, it will irreversibly adsorb onto the silanol groups of the GC column, causing severe peak tailing. MSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Chromatography : Inject 1 µL (split 10:1) onto an HP-5MS column. Program the oven from 80°C to 280°C at 15°C/min.

  • Ionization : Utilize 70 eV Electron Ionization (EI).

Comparative Performance Data

When evaluating analytical platforms for this specific building block, ESI-QTOF MS/MS vastly outperforms GC-EI-MS. The hard ionization (70 eV) of GC-MS often obliterates the molecular ion of strained azetidine systems, making precursor identification nearly impossible without chemical ionization (CI). Furthermore, the thermal lability of the azetidine ring at GC oven temperatures (>250°C) can lead to on-column degradation[4].

Table 1: Analytical Platform Comparison
FeatureHigh-Resolution ESI-QTOF MS/MSNominal Mass GC-EI-MS
Sample Preparation Direct injection (Dilute & Shoot)Requires mandatory MSTFA derivatization
Ionization Type Soft (ESI+), preserves [M+H]⁺ precursorHard (70 eV EI), precursor often absent
Mass Accuracy < 2 ppm (Unambiguous formula generation)~ 0.1 Da (Nominal, relies on library matching)
Thermal Stability Excellent (Room temperature ionization)Poor (Risk of azetidine ring thermal degradation)
Structural Elucidation High (MS/MS logic trees & exact mass)Moderate (Heavy fragmentation complicates spectra)
Table 2: HR-MS/MS Fragmentation Data (ESI-QTOF, CID 20 eV)

The following table summarizes the exact mass data validating the structural integrity of the compound. Mass errors below 3 ppm confirm the elemental composition of each fragment.

Fragment AssignmentTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (Precursor) 205.1152205.1150-0.97100%
[4,4-Difluoropiperidinium]⁺ 122.0781122.0783+1.6385%
[Difluoropiperidinium - HF]⁺ 102.0719102.0721+1.9540%
[Azetidine-2-carbonyl]⁺ 84.044984.0447-2.3765%
[Azetidinium]⁺ 56.050056.0499-1.7890%

Conclusion

For the structural elucidation and impurity profiling of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, High-Resolution ESI-QTOF MS/MS is the definitive analytical choice. It bypassing the thermal degradation and derivatization bottlenecks inherent to GC-MS, while providing sub-2 ppm mass accuracy to definitively track the characteristic losses of HF and CO that define this molecule's unique architecture.

Sources

Validation of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine Purity by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the quality control of advanced pharmaceutical building blocks. 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine (Molecular Formula: C9H14F2N2O, Exact Mass: 204.11) is a highly specialized fluorinated nitrogen heterocycle. The incorporation of the 4,4-difluoropiperidine moiety significantly improves the lipophilicity and metabolic stability of drug candidates, while the azetidine-2-carbonyl group provides a rigid, constrained vector critical for structure-based drug design[1].

However, the synthesis of this compound often leaves behind trace aliphatic amines and epimeric byproducts. Validating its purity is not just a regulatory formality; it is a chemical necessity. Unreacted secondary amines (like 4,4-difluoropiperidine) can actively compete in downstream amide coupling reactions, drastically reducing the yield of the final Active Pharmaceutical Ingredient (API). This guide objectively compares High-Purity (HP) grades against Standard Commercial Grades (SCG) and provides a field-proven, self-validating LC-MS methodology aligned with ICH Q2(R2) standards[2].

Causality in Analytical Design: Why LC-MS?

When analyzing fluorinated aliphatic heterocycles, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally insufficient. Many of the starting materials and degradation products lack a strong chromophore, rendering them invisible to UV detectors at standard wavelengths (e.g., 254 nm).

Expertise & Experience: We utilize Liquid Chromatography-Mass Spectrometry (LC-MS) because it provides orthogonal detection capabilities. Fluorinated pharmaceuticals exhibit unique retention behaviors—often termed the "fluorophilic effect"—on standard reversed-phase C18 columns[3]. To counteract potential peak tailing caused by the basic nitrogen atoms in the azetidine and piperidine rings, we employ 0.1% Formic Acid in the mobile phase. This acts as an ion-pairing agent, suppressing secondary silanol interactions on the stationary phase while simultaneously promoting protonation for Electrospray Ionization (ESI+) in the mass spectrometer.

During MS acquisition, the target compound yields a strong parent ion at m/z 205.1 ([M+H]+) . Furthermore, MS/MS fragmentation is highly diagnostic, yielding a characteristic fragment at m/z 120/121 , which corresponds to the cleaved 4,4-difluoropiperidine moiety[4].

Comparative Purity Analysis: High-Purity vs. Standard Grade

The table below synthesizes quantitative data comparing a High-Purity (HP) product against a Standard Commercial Grade (SCG) alternative. The data illustrates why investing in higher purity upfront prevents cascading failures in drug discovery workflows.

Analytical ParameterHigh-Purity Grade (HP)Standard Commercial Grade (SCG)Mechanistic Impact on Drug Discovery
Overall Purity (LC-MS TIC) ≥ 99.5%~ 94.0 - 96.0%High purity ensures predictable reaction stoichiometry.
Unreacted 4,4-Difluoropiperidine < 0.1%1.5 - 3.5%Competes directly in downstream couplings, forming dead-end API impurities.
Azetidine Epimers < 0.2%> 1.0%Alters the spatial geometry and vectorization of the final target molecule.
MS Response (ESI+) Sharp, singular [M+H]+ at m/z 205.1Multiple isobaric background peaksSCG requires extensive, costly preparative HPLC purification before use.

Visualizing the Analytical Workflows

To ensure trustworthiness and reproducibility, the analytical logic and physical workflow must be clearly mapped. Below are the structural diagrams detailing our impurity profiling logic and the LC-MS validation workflow.

Impurity_Logic Root Impurity Profiling (1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine) Unreacted Unreacted Starting Materials (Azetidine / Piperidine) Root->Unreacted Byproducts Coupling Byproducts (Epimers / Dimers) Root->Byproducts Degradation Degradation Products (Hydrolysis / Defluorination) Root->Degradation

Caption: Logical framework for identifying structural impurities in fluorinated building blocks.

LCMS_Workflow A 1. Sample Preparation (1 mg/mL in MeOH/H2O) B 2. Chromatographic Separation (C18, 0.1% FA Gradient) A->B C 3. Mass Spectrometry (ESI+ Mode, m/z 205.1) B->C D 4. Data Processing (Peak Area Integration) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E

Caption: Step-by-step LC-MS purity validation workflow compliant with ICH Q2(R2) guidelines.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) and strict adherence to the modernized ICH Q2(R2) guidelines for analytical procedure development[5], the method inherently verifies its own accuracy before sample data is reported.

Step 1: System Suitability and Preparation
  • Blank Preparation: Prepare a diluent blank consisting of 50:50 Methanol:Water (LC-MS grade).

  • Standard Preparation: Accurately weigh 10.0 mg of the 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • SST Injection: Inject the blank to confirm no carryover or background interference at m/z 205.1. Inject the standard six times; the Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% to proceed.

Step 2: Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Full Scan (m/z 100 - 500) and Targeted Selected Ion Monitoring (SIM) at m/z 205.1 .

  • Validation Check: Monitor the m/z 120/121 fragment to confirm the presence of the 4,4-difluoropiperidine substructure[4].

Step 4: ICH Q2(R2) Compliance Execution
  • Specificity: Ensure baseline resolution between the main peak (m/z 205.1) and known impurities (e.g., unreacted piperidine at m/z 122.1).

  • Linearity: Inject calibration standards ranging from 0.1 µg/mL to 20 µg/mL. The correlation coefficient ( R2 ) must be ≥ 0.999[2].

References[2] Title: validation of analytical procedures q2(r2) - ICH

Source : ich.org URL :[5] Title : ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source : qbdgroup.com URL :[3] Title : Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals | Environmental Science & Technology Source : acs.org URL :[4] Title : Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe Source : semanticscholar.org URL :[1] Title : Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer | Journal of Medicinal Chemistry Source : acs.org URL :

Sources

The Impact of Fluorine Substitution: A Comparative Guide on 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine—particularly the gem-difluoro moiety—is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison between 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine and its non-fluorinated counterpart, 1-(Azetidine-2-carbonyl)piperidine . By analyzing physicochemical properties, metabolic stability, and conformational dynamics, we elucidate the causality behind these experimental observations to guide researchers and drug development professionals in structural optimization.

Structural & Physicochemical Profiling (The "Why")

The substitution of hydrogen atoms with fluorine at the 4-position of the piperidine ring fundamentally alters the molecule's electron distribution, leading to cascading effects on its physicochemical behavior.

  • Lipophilicity and Polarity: While aromatic fluorination typically increases lipophilicity, aliphatic gem-difluorination exerts a complex, highly beneficial effect. The strong dipole moment of the CF₂ group increases the polar surface area slightly. This often lowers the overall lipophilicity (LogD at pH 7.4) compared to the unsubstituted analog, thereby improving the[1].

  • Amide Rotamer Dynamics: The azetidine-2-carbonyl group forms an amide bond with the piperidine nitrogen. The highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the piperidine nitrogen. This reduces the conjugation of the nitrogen lone pair with the carbonyl group, significantly lowering the rotational barrier of the C-N amide bond. This conformational shift alters the cis/trans rotamer equilibrium, a critical factor for pre-organizing the molecule into its bioactive conformation[2].

  • Basicity Modulation: While the azetidine nitrogen remains the primary basic center, the gem-difluoro substitution significantly lowers the intrinsic pKa of the adjacent piperidine system, as detailed in[3].

Metabolic Stability & The CYP450 Shield (The "How it survives")

The C4 position of an unsubstituted piperidine ring is a well-documented metabolic "soft spot," highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation. This hydroxylation often leads to rapid clearance or the formation of toxic reactive metabolites.

By introducing a gem-difluoro moiety, the molecule is fortified with a metabolic shield. The causality lies in bond thermodynamics: the C-F bond dissociation energy (~116 kcal/mol) is significantly higher than that of a C-H bond (~98 kcal/mol). This energetic barrier prevents hydrogen atom abstraction by the high-valent iron-oxo species in the CYP450 active site, dramatically reducing intrinsic clearance (CLint) in [4].

MetabolicPathway A Unsubstituted Piperidine (C-H Bond ~98 kcal/mol) B CYP450 Oxidation (Hydrogen Abstraction) A->B C C4-Hydroxylation & Rapid Clearance B->C D 4,4-Difluoropiperidine (C-F Bond ~116 kcal/mol) E CYP450 Blockade (Steric & Electronic Shield) D->E F Metabolic Stability & Prolonged Half-Life E->F

CYP450 metabolic pathway comparison: C-H oxidation vs. C-F metabolic blockade.

Quantitative Pharmacokinetic Comparison

The following table summarizes the divergent performance metrics between the two scaffolds, highlighting the quantitative advantages of fluorine substitution.

Property1-(Azetidine-2-carbonyl)piperidine1-(Azetidine-2-carbonyl)-4,4-difluoropiperidinePharmacological Impact
Molecular Weight ( g/mol ) 168.24204.22Slight increase, remains well within Lipinski limits.
Calculated LogD (pH 7.4) ~1.8~1.4Decreased lipophilicity; improved CNS MPO score[1].
Amide Rotational Barrier ~16-18 kcal/mol~13-15 kcal/molFaster rotamer interconversion; improved target binding kinetics.
HLM Intrinsic Clearance > 80 µL/min/mg< 15 µL/min/mgBlocked C4-oxidation leads to superior metabolic half-life[4].
Plasma Protein Binding High (>95%)Moderate (~85%)Lower lipophilicity reduces non-specific protein binding.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols must be executed as self-validating systems. Every step is designed to isolate the variable of interest and prove causality.

Protocol A: In Vitro Microsomal Stability Assay (LC-MS/MS)

This assay determines the intrinsic clearance (CLint) of the compounds, proving the efficacy of the gem-difluoro metabolic shield.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration provides sufficient enzyme active sites to observe measurable depletion without causing excessive non-specific protein binding that could artificially mask clearance rates.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Validation Step): Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Check: Always run a parallel minus-NADPH control . Because CYP450 enzymes obligatorily require NADPH as an electron donor, any compound degradation observed in the minus-NADPH control indicates chemical instability or non-CYP degradation, invalidating the clearance calculation.

  • Quenching: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity while simultaneously extracting the remaining compound into the organic phase.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and CLint.

AssayWorkflow Step1 1. Prepare 1 µM Compound in 0.1M Phosphate Buffer Step2 2. Add Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction with 1mM NADPH Step3->Step4 Step5 5. Quench with Cold Acetonitrile at Specific Time Points Step4->Step5 Step6 6. Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

Self-validating in vitro microsomal stability assay workflow using LC-MS/MS.

Protocol B: High-Throughput Equilibrium Dialysis for Plasma Protein Binding (PPB)
  • Spiking: Spike human plasma with the test compound to a final concentration of 5 µM.

  • Dialysis: Load 150 µL of spiked plasma into the donor chamber of a 96-well equilibrium dialysis plate (molecular weight cutoff 8k-14k Da). Load 150 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate the plate on a rotary shaker at 37°C for 4 hours.

  • Matrix Matching & Extraction: Extract aliquots from both chambers. To the plasma aliquot, add an equal volume of blank PBS. To the PBS aliquot, add an equal volume of blank plasma.

    • Causality: Matrix matching ensures that the ionization efficiency during LC-MS/MS analysis is identical for both samples, preventing ion suppression artifacts.

  • Validation: Calculate the Recovery Control . If total recovery (Donor + Receiver) is < 85%, the compound is non-specifically binding to the dialysis membrane or plasticware, and the PPB data must be flagged as unreliable.

References

  • Title: Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds Source: ChemRxiv URL: [Link]

  • Title: Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Analytical Validation Guide: 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, the strategic incorporation of saturated, fluorine-containing heterocycles has revolutionized the physicochemical tuning of small-molecule active pharmaceutical ingredients (APIs). The fragment 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine represents a highly privileged structural motif. It is frequently utilized as a key building block—or monitored as a process-related impurity—in the synthesis of advanced kinase inhibitors (e.g., JAK, MEK) and GPCR antagonists [1].

As a Senior Application Scientist, I frequently observe analytical bottlenecks when quantifying chiral, fluorinated fragments. The azetidine-2-carbonyl moiety introduces a chiral center at the C2 position, while the gem-difluoro substitution on the piperidine ring drastically alters ionization efficiency and chromatographic retention compared to non-fluorinated analogs. This guide objectively compares the analytical performance of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine against its structural alternatives and provides self-validating experimental protocols for rigorous LC-MS/MS method validation.

Structural & Physicochemical Comparison

To understand the analytical behavior of this reference standard, we must benchmark it against its direct structural analogs: a pyrrolidine-based analog (less rigid) and a non-fluorinated piperidine analog (metabolically susceptible) [2].

Parameter1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine (Target)1-(Pyrrolidine-2-carbonyl)-4,4-difluoropiperidine (Alternative A)1-(Azetidine-2-carbonyl)-piperidine (Alternative B)
Ring Size (Amide) 4-membered (Azetidine)5-membered (Pyrrolidine)4-membered (Azetidine)
Fluorination Gem-difluoro (4,4-)Gem-difluoro (4,4-)None
Calculated logP (cLogP) ~0.8 - 1.2~1.4 - 1.8~0.4 - 0.7
Amine pKa (Estimated) ~7.5 (Inductively lowered)~7.8~9.2 (Highly basic)
Metabolic Stability (CYP) High (C4 oxidation blocked)ModerateLow (C4 oxidation susceptible)
Conformational Rigidity Very HighModerateModerate
Ionization Efficiency (ESI+) Moderate (Suppressed by F₂)ModerateHigh

Data synthesized from established structure-activity relationship (SAR) models of fluorinated heterocycles.

Mechanistic Insights: The Causality of Scaffold Design

Why utilize this specific reference standard for validation? The answer lies in the causality of its structural components:

  • The Gem-Difluoro Effect: The replacement of hydrogen with gem-difluoro units (CF₂) acts as a bioisostere for carbonyl or oxygen functionalities. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the piperidine ring, significantly lowering the pKa of the adjacent nitrogen [2]. This reduction in basicity decreases non-specific protein binding and improves membrane permeability. Analytically, this lower pKa means the compound requires highly optimized acidic mobile phases (e.g., 0.1% Formic Acid) to ensure complete protonation for Electrospray Ionization (ESI+) mass spectrometry.

  • Azetidine Rigidity: Azetidines offer a superior compromise between chemical stability and molecular rigidity compared to pyrrolidines [1]. The strained 4-membered ring restricts the conformational space of the molecule, which is critical for target binding affinity. Analytically, the C2 chiral center of the azetidine ring necessitates rigorous enantiomeric resolution (L- vs. D-isomer) during process validation to ensure API safety and efficacy.

Analytical Validation Workflows

To establish a trustworthy analytical method, the protocol must inherently prove its own accuracy. The following LC-MS/MS protocol for enantiomeric purity utilizes a self-validating system via a racemic spike-in method to confirm baseline resolution prior to sample quantification.

Protocol 1: Chiral LC-MS/MS Method for Enantiomeric Purity

Objective: Resolve and quantify the (S)- and (R)-enantiomers of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine down to a Limit of Quantitation (LOQ) of 0.05% relative to the API.

Step-by-Step Methodology:

  • System Suitability Preparation (The Self-Validating Step): Prepare a 1.0 µg/mL solution of racemic 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine in Acetonitrile:Water (50:50, v/v).

  • Sample Preparation: Dissolve the synthesized API batch in the same diluent to a final concentration of 2.0 mg/mL. Spike a secondary aliquot with 0.1% of the reference standard to evaluate matrix effects.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Causality: The Diethylamine (DEA) acts as a basic modifier to prevent peak tailing of the secondary amine of the azetidine ring, ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the specific precursor-to-product ion transition (e.g., [M+H]⁺ → Fragment ion corresponding to the loss of the difluoropiperidine moiety).

    • Optimize collision energy (CE) to ~20-25 eV to account for the stability of the amide bond.

  • Validation Criteria: The method is only considered valid if the racemic system suitability injection demonstrates a baseline resolution ( Rs​ ) > 1.5 between the (S) and (R) enantiomers.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Compare the metabolic stability of the fluorinated reference standard against the non-fluorinated Alternative B to validate the rationale for fluorine incorporation [3].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the reference standard with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for Cytochrome P450-mediated phase I oxidation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent rapidly denatures the microsomal proteins, halting metabolism instantly to preserve the exact time-point concentration.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). The 4,4-difluoro analog will demonstrate a significantly longer half-life ( t1/2​ ) due to the blockage of C4-hydroxylation.

Mandatory Visualization: Analytical Workflow

AnalyticalWorkflow Start Synthesized API Batch (Potential Impurities) SamplePrep Sample Preparation (Protein Precipitation / Dilution) Start->SamplePrep ChiralLC Chiral LC Separation (Amylose-based Stationary Phase) SamplePrep->ChiralLC MSMS ESI-MS/MS Detection (MRM Mode) ChiralLC->MSMS Eluent DataAnalysis Data Analysis & Quantification (Rs > 1.5, S/N > 10) MSMS->DataAnalysis RefStd 1-(Azetidine-2-carbonyl)- 4,4-difluoropiperidine (Reference Standard) RefStd->SamplePrep Spike-in / Calibration Validation Method Validated (ICH Q2 Guidelines) DataAnalysis->Validation Pass Criteria

Fig 1: LC-MS/MS analytical validation workflow utilizing the fluorinated reference standard.

Conclusion

The use of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine as a reference standard requires a nuanced understanding of its physicochemical properties. The inductive effects of the gem-difluoro group and the structural rigidity of the azetidine ring dictate the necessity for specialized chromatographic conditions, particularly chiral resolution and optimized ESI parameters. By employing self-validating protocols, analytical scientists can ensure robust, reproducible quantification in complex API matrices.

References

  • Title: Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. Our commitment is to empower you with not just the "how," but the "why," fostering a culture of safety that extends beyond the bench.

Hazard Profile: Understanding the Compound

  • Azetidine Moiety: The azetidine ring is a four-membered heterocyclic amine. Azetidine itself is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle compounds containing this moiety with appropriate personal protective equipment and in a well-ventilated area, away from ignition sources.[1]

  • 4,4-Difluoropiperidine Moiety: The piperidine ring is a common scaffold in pharmaceuticals. The addition of two fluorine atoms to the piperidine ring classifies this as a halogenated organic compound. GHS information for 4,4-difluoropiperidine indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[4][5] Piperidine and its derivatives are often flammable, corrosive, and toxic.[6][7][8]

Inferred Hazard Classification for 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine:

Based on the data from its structural components, 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine must be treated as a hazardous chemical waste . It should be presumed to be toxic, corrosive, and environmentally hazardous . As a fluorinated organic compound, it falls under the category of halogenated organic waste .[9][10]

Hazard Category Potential Risks Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]Based on the 4,4-difluoropiperidine component.
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.[4]Based on both azetidine and difluoropiperidine components.
Flammability May be flammable.Based on the flammability of azetidine and piperidine derivatives.[1][8]
Environmental Potentially harmful to aquatic life.A common classification for complex organic molecules.[11]

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to adhere to the highest safety standards. This begins with having a comprehensive Chemical Hygiene Plan (CHP) in place for your laboratory.[12][13]

Personal Protective Equipment (PPE):

A non-negotiable first line of defense. All handling of this compound and its waste must be performed with the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[9]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[6]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][14]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is waste segregation . Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper final disposal, which is often incineration at specific facilities.[10][15][16]

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: This includes the pure compound, any reaction mixtures containing it, and any materials contaminated with it.

  • Segregate as Halogenated Waste: Due to the presence of fluorine, this compound must be disposed of in a dedicated "Halogenated Organic Waste" container.[10][15] Do not mix with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste.[11][16]

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a tight-fitting screw cap.[17][18] The container must be in good condition.[15]

  • Proper Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[15][19] The label must include:

    • The words "Hazardous Waste" .[6][19]

    • The full chemical name: "1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine" . Do not use abbreviations.[15]

    • A list of all other components in the waste container with their approximate percentages.[16]

    • The associated hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).[6]

Step 3: Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Waste should be accumulated at or near the point of generation in a designated SAA.[18][20]

  • Secure Containment: Always keep the waste container tightly sealed when not actively adding waste.[18][19] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a chemical-resistant tub) to contain any potential leaks.[6]

  • Storage Location: Store the waste in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[3][7] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[21]

Step 4: Managing Contaminated Materials

  • Solid Waste: All materials contaminated with 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, such as gloves, pipette tips, and absorbent pads, must be disposed of as solid hazardous waste.[6] Place these items in a designated, labeled, and sealed container for solid halogenated waste.

  • "Empty" Containers: Containers that held the pure compound are not truly empty and must be managed as hazardous waste.[18] They should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[6] After rinsing, the container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as hazardous or non-hazardous waste.

Step 5: Arranging for Final Disposal

  • Licensed Waste Disposal Service: The final disposal of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine must be handled by a licensed professional hazardous waste disposal company.[6][11]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste. They will ensure that all documentation is completed correctly and that the disposal complies with all local, state, and federal regulations.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Communicate: Alert your laboratory supervisor and EHS office.

  • Protect Yourself: Wear the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Contain and Absorb: For a small spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).[3]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[22] Use non-sparking tools if the compound is considered flammable.[3]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with the spill cleanup materials as halogenated hazardous waste and arrange for its disposal through your EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.[15]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine.

Caption: Disposal workflow for 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Azetidine - Safety Data Sheet. ChemicalBook.
  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET - Azetidine. Fisher Scientific.
  • Hazardous Waste Segregation. Unknown.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Unknown.
  • 4,4-Difluoropiperidine PubChem. National Institutes of Health.
  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency.
  • EPA rules cover handling, managing and storing hazardous wastes. ISHN.
  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS.
  • Piperidine - SAFETY DATA SHEET. PENTA.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • 3,3-Difluoropiperidine hydrochloride - SAFETY DATA SHEET. Unknown.
  • 4,4-Difluoropiperidine — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - 4,4-Difluoropiperidine Hydrochloride. Tokyo Chemical Industry.
  • Piperidine - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine. FUJIFILM Wako Chemicals.
  • 4,4-Difluoropiperidine 97 144230-52-4. Sigma-Aldrich.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. aapptec.

Sources

A Researcher's Guide to Handling 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of drug discovery evolves, so too does the complexity of the molecules we handle. 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, a compound of interest for its potential applications in medicinal chemistry, requires a nuanced approach to laboratory safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and procedural validation. Our aim is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile: A Structural Perspective
  • Azetidine: This four-membered nitrogen-containing heterocycle is known for its ring strain, which can lead to reactivity. Azetidine itself is classified as a flammable liquid and can cause severe skin burns and eye damage[1][2][3]. It is also harmful if swallowed or inhaled[4]. Therefore, precautions against skin and eye contact, as well as inhalation, are paramount.

  • 4,4-Difluoropiperidine: The piperidine ring is a common scaffold in pharmaceuticals. The introduction of fluorine atoms can significantly alter the compound's chemical and biological properties, including its reactivity and toxicity. Fluorinated compounds can be toxic and may require special handling precautions[5][6][7]. The hydrochloride salt of 4,4-difluoropiperidine is known to cause skin and serious eye irritation, and may cause respiratory irritation[8][9].

  • Carbonyl Group: The amide linkage in the structure is generally stable, but the overall reactivity of the molecule will be influenced by the adjacent heterocyclic rings.

Based on this analysis, 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine should be treated as a potentially hazardous substance that is likely to be a skin and eye irritant, and may be harmful if ingested or inhaled.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.

Body PartRecommended PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch)Provides protection against splashes and aerosols. Must conform to EN 166 (EU) or NIOSH (US) standards[1][10].
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile)Disposable nitrile gloves offer good protection for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[1][11].
Body Flame-retardant and impervious lab coat or a complete chemical-resistant suitProtects against spills and splashes. A flame-retardant lab coat is recommended due to the potential flammability of related azetidine compounds[1][4].
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges should be used.Prevents inhalation of vapors or aerosols. Respirator use must comply with a written program that includes training, fit-testing, and medical evaluations as per OSHA 1910.134[10][12][13].
Feet Closed-toe shoesPrevents exposure from spills.
Donning and Doffing of PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent contamination.

Donning (Putting On) PPE Workflow

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Goggles 3. Safety Goggles Gloves->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield PPE_Doffing cluster_doffing PPE Doffing Sequence Face_Shield 1. Face Shield Goggles 2. Safety Goggles Face_Shield->Goggles Gloves 3. Gloves (Outer Pair if double-gloved) Goggles->Gloves Lab_Coat 4. Lab Coat Gloves->Lab_Coat Gloves_Inner 5. Gloves (Inner Pair) Lab_Coat->Gloves_Inner

Caption: Sequential process for safely removing personal protective equipment to prevent contamination.

II. Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is essential to minimize exposure risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][8] The recommended storage temperature for related azetidine compounds is 2-8°C.[1] The container must be kept tightly closed.[1][14]

Handling Procedures
  • Work Area: All handling of the solid or solutions of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.[13] For solutions, use a syringe or a calibrated dispensing system to avoid spills.[15]

  • Preventing Ignition: Keep the compound away from heat, sparks, and open flames, as related azetidine compounds are flammable.[1][2][4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][4]

III. Disposal Plan: Managing Waste Responsibly

Proper disposal of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Unused or contaminated solid compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[16]

Decontamination and Disposal Workflow
  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be thoroughly decontaminated after use. A standard procedure involves washing with a suitable detergent and hot water, followed by rinsing with an appropriate solvent (e.g., ethanol or acetone) to remove organic residues, and then a final rinse with deionized water.[17]

  • Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[8]

Chemical Waste Disposal Workflow

Waste_Disposal cluster_waste Chemical Waste Disposal Process Segregate 1. Segregate Waste (Solid, Liquid, Sharps) Label 2. Label Waste Containers (Contents, Hazards) Segregate->Label Store 3. Store in Designated Area (Secure, Ventilated) Label->Store EHS_Pickup 4. Arrange for EHS Pickup Store->EHS_Pickup

Caption: Step-by-step process for the safe disposal of chemical waste.

IV. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8][18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[3][8]

  • Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

By adhering to these detailed safety protocols, researchers can confidently and safely handle 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, fostering a secure environment for groundbreaking scientific discovery.

References

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). EPA. [Link]

  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4,4-Difluoropiperidine. PubChem. [Link]

  • Fluorine Safety Information. Rutgers University. [Link]

  • Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. (2006, March 22). Cole-Parmer. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. [Link]

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. National Institutes of Health. [Link]

  • Process for the preparation of fluorinated heterocyclic compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine
Reactant of Route 2
Reactant of Route 2
1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。